5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZGAPXHJKSZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998140 | |

| Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76820-35-4 | |

| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76820-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076820354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLI7KW8WA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical identity, synthesis, purification, and core physicochemical properties, with a focus on its critical role in the manufacturing of non-ionic X-ray contrast media. This guide is intended to serve as a vital resource for researchers and professionals engaged in drug development and process chemistry, offering field-proven insights and detailed methodologies.

Introduction: A Pivotal Intermediate in Medical Imaging

This compound, commonly referred to in industrial literature as ABA (Aminoisophthalic acid bisamide), is a substituted aromatic diamide of significant pharmaceutical interest.[1][2] Its molecular structure, characterized by a central 5-aminoisophthalic acid core functionalized with two 2,3-dihydroxypropylamine side chains, renders it an ideal precursor for the synthesis of complex, poly-iodinated molecules.

The primary and most critical application of ABA is as a starting material in the industrial production of several non-ionic X-ray contrast agents, including iohexol and iodixanol.[1][2] The dihydroxypropyl side chains are crucial for imparting the high water solubility and low osmolality required for safe intravascular administration of the final drug products. The aromatic amino group serves as a chemical handle for subsequent iodination and other functionalization steps. This guide will explore the foundational chemical and physical properties that underpin its utility.

Chemical and Physical Properties

This compound is typically isolated and handled as its hydrochloride salt to enhance stability and aqueous solubility.[3] The free base has the CAS Registry Number 76820-35-4, while the more commonly used hydrochloride salt is registered under CAS Number 203515-86-0.

Structure and Identification

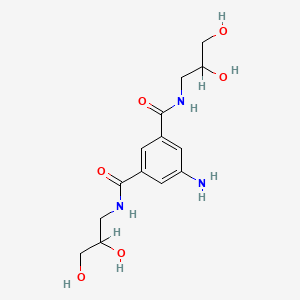

The chemical structure of this compound is illustrated below.

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the hydrochloride salt of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁N₃O₆ (Free Base) C₁₄H₂₂ClN₃O₆ (HCl Salt) | [2][4] |

| Molecular Weight | 327.34 g/mol (Free Base) 363.79 g/mol (HCl Salt) | [2][4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 216-220 °C (HCl Salt) | [5] |

| Solubility | Soluble in water | [2] |

| LogP (calculated) | -2.4 (at 20°C and pH 7) | [2] |

Note: Detailed spectral data (NMR, IR, MS) and quantitative solubility in various organic solvents are not extensively reported in publicly available literature, likely due to the compound's status as a proprietary industrial intermediate.

Synthesis and Purification

The synthesis of this compound is a well-documented, multi-step process, primarily detailed in patent literature. The general synthetic route involves two key transformations: amidation and reduction.

Figure 2: General Synthesis Workflow for this compound Hydrochloride.

Detailed Synthesis Protocol (Exemplary)

The following protocol is a synthesized representation based on methodologies described in patent literature[5].

-

Amidation:

-

Charge a suitable reactor with dimethyl 5-nitroisophthalate and approximately 2.1 molar equivalents of 3-amino-1,2-propanediol.

-

Add 2-methoxyethanol as the solvent.

-

Introduce a catalytic amount of a strong base, such as sodium methoxide (which can be formed in situ by dissolving sodium metal in the solvent).

-

Heat the mixture to reflux temperature (approximately 108 °C) and maintain for several hours until thin-layer chromatography indicates the consumption of the starting ester.[5]

-

-

Catalytic Hydrogenation:

-

Cool the reaction mixture and transfer it to a hydrogenation reactor.

-

Add a palladium-on-carbon catalyst (typically 5-10% Pd on C).

-

Pressurize the reactor with hydrogen gas and agitate until the reduction of the nitro group to an amine is complete.

-

-

Isolation of the Hydrochloride Salt:

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate, add a solution of hydrogen chloride in a lower alkanol (e.g., isopropanol) or bubble hydrogen chloride gas through the solution.

-

The hydrochloride salt of this compound will precipitate.

-

Collect the crystalline product by filtration, wash with a suitable solvent (e.g., the alkanol used for precipitation), and dry under vacuum.

-

Purification and Impurity Control

The purity of ABA is paramount for the successful synthesis of the final X-ray contrast agents. Two common impurities are the ABA monomethylester and the ABA dimer.[1] A highly effective method for their removal involves selective hydrolysis under basic conditions.

-

Principle: The ester and dimer impurities are more susceptible to hydrolysis under high pH conditions than the stable amide bonds of the ABA side chains.

-

Protocol:

-

Dissolve the crude ABA hydrochloride in water.

-

Adjust the pH of the aqueous solution to between 12.0 and 13.0 by adding an aqueous solution of sodium hydroxide.[3]

-

Maintain the mixture at room temperature (20-25 °C) for a short period (e.g., 15-60 minutes).[3]

-

During this time, the monomethylester is hydrolyzed to the corresponding monoacid, and the dimer is also cleaved.

-

The reaction progress and impurity levels are monitored by High-Performance Liquid Chromatography (HPLC). The levels of ABA monomethylester and dimer can be reduced to less than 0.01%.[3]

-

The resulting ABA monoacid is more easily removed in subsequent crystallization or reaction steps than the original impurities.

-

Key Reactions and Applications

The principal chemical transformation of this compound is its conversion to a tri-iodinated derivative, which serves as the immediate precursor to the final contrast agent.

Iodination

Figure 3: Iodination of ABA to its Tri-iodinated Derivative.

This reaction is an electrophilic aromatic substitution where the electron-donating amino group activates the benzene ring, directing the iodine atoms to the ortho and para positions (2, 4, and 6). The reaction is typically carried out in an aqueous or aqueous/methanolic solution using an iodinating agent like iodine chloride.[6] Precise control of pH and temperature is crucial for maximizing yield and minimizing side reactions.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis and purification.[1][3] While specific, validated methods are often proprietary, a typical setup would involve a reversed-phase column (e.g., C18) with a buffered aqueous-organic mobile phase and UV detection.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a cornerstone intermediate in the production of modern non-ionic X-ray contrast media. Its synthesis, while straightforward in principle, requires careful control of reaction conditions and rigorous purification to meet the stringent demands of the pharmaceutical industry. The dihydroxypropyl side chains are fundamental to the efficacy and safety of the final drug products. This guide has provided a detailed overview of its basic properties, synthesis, and key chemical transformations, offering a valuable resource for professionals in the field.

References

- US6441235B1 - Preparation of 5-amino-isophthalamides - Google P

- EP2289870A1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)

- EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)

-

1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). PubChem. [Link]

-

bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. [Link]

-

76820-35-4 | Product Name : 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide. Pharmaffiliates. [Link]

-

5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. IndiaMART. [Link]

-

This compound HYDROCHLORIDE - gsrs. [Link]

-

Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. [Link]

-

Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures - ResearchGate. [Link]

- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)

Sources

- 1. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 2. This compound | 203515-86-0 [chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | C14H22ClN3O6 | CID 44629992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 6. This compound Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]

physicochemical characteristics of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound, a critical starting material in the synthesis of several non-ionic X-ray contrast agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structure, solubility, stability, and solid-state characteristics. A thorough understanding of these properties is paramount for the development of robust and well-controlled manufacturing processes for iodinated contrast media, ensuring the quality, safety, and efficacy of the final drug product. We will delve into the causality behind experimental choices for its analysis and purification, providing a framework for its effective utilization in pharmaceutical development.

Introduction: The Pivotal Role of a Key Intermediate

This compound, commonly referred to in industrial settings as ABA (Aminoisophthalic acid bisamide), is a cornerstone in the multi-step synthesis of life-saving non-ionic X-ray contrast media, including iohexol and iodixanol.[1] The journey from this intermediate to a final, injectable drug substance is one of precise chemical transformations. The purity, stability, and physical form of ABA directly impact the efficiency of subsequent reactions, particularly the critical iodination step, and the impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, a granular understanding of its physicochemical characteristics is not merely an academic exercise but a fundamental requirement for process optimization, quality control, and regulatory compliance.

This guide will systematically explore the key attributes of ABA, moving from its fundamental molecular identity to its more complex solid-state and stability profiles. The narrative is structured to provide not just data, but also the scientific rationale behind the analytical methodologies, offering a practical framework for its characterization.

Molecular Identity and Spectroscopic Profile

A definitive identification of ABA is the first step in any robust quality control paradigm. This is achieved through a combination of spectroscopic techniques that probe the molecule's unique structural features.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 203515-86-0 (HCl Salt) | [4][5] |

| Molecular Formula | C₁₄H₂₁N₃O₆ (Free Base) / C₁₄H₂₂ClN₃O₆ (HCl Salt) | [3][4] |

| Molecular Weight | 327.34 g/mol (Free Base) / 363.79 g/mol (HCl Salt) | [3][4] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 216-220 °C (HCl Salt) | [7] |

| LogP (predicted) | -2.4 (at 20°C and pH 7) | [6] |

Structural Confirmation by NMR and IR Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of ABA. The ¹H NMR spectrum will characteristically show signals for the aromatic protons, with their splitting patterns revealing the 1,3,5-substitution on the benzene ring. The protons of the dihydroxypropyl side chains will present as a series of multiplets. ¹³C NMR will corroborate this by showing distinct signals for the aromatic carbons, the carbonyl carbons of the amide groups, and the carbons of the aliphatic side chains.

-

Infrared (IR) Spectroscopy: The IR spectrum of ABA provides a unique fingerprint based on its functional groups. Key absorption bands are expected for the N-H stretching of the primary amine and the amide groups, C=O stretching of the amides, and O-H stretching from the multiple hydroxyl groups. For aromatic primary amines, two N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹.[8]

Ionization, Solubility, and the Impact of pH

The aqueous solubility of ABA is a critical parameter, influencing its reactivity in subsequent synthetic steps and its potential for purification via crystallization. This behavior is intrinsically linked to its ionization state, which is dictated by the pKa of the aromatic amino group.

pKa of the Aromatic Amino Group

This predicted pKa has profound practical implications:

-

At a pH below its pKa, the amino group will be predominantly protonated (-NH₃⁺), leading to a significant increase in aqueous solubility.

-

At a pH above its pKa, the amino group will be in its neutral form (-NH₂), rendering the molecule less soluble in water.

This pH-dependent ionization is a key lever in the manufacturing process. For instance, the hydrochloride salt of ABA is often used to enhance its stability and solubility in aqueous media for subsequent reactions.[9]

Aqueous and Co-Solvent Solubility

ABA is characterized by its high water solubility, a direct consequence of its multiple polar functional groups: a primary amine, two secondary amides, and four hydroxyl groups. These groups readily form hydrogen bonds with water molecules, facilitating its dissolution.

While quantitative solubility data for ABA is scarce, valuable insights can be gleaned from its tri-iodinated derivative, 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, which is the immediate product in the synthesis of contrast agents. Studies on this analogue have shown its solubility in ethanol-water mixtures, which can be correlated using models like the Apelblat equation.[11] This suggests that the solubility of ABA can be modulated through the use of co-solvents, a technique often employed in crystallization processes to control supersaturation and crystal growth.

Solid-State Properties: The Foundation of Stability and Processability

The solid-state properties of a pharmaceutical intermediate like ABA are critical, as they can influence its stability, handling, and performance in subsequent manufacturing steps.[12]

Caption: Interrelation of key solid-state properties and their impact.

Polymorphism: The Risk of Hidden Forms

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure.[12][13] These different forms can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[12] For a pharmaceutical intermediate, an uncontrolled polymorphic transformation during processing or storage can have significant consequences.

Experimental Protocol: Polymorph Screening

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of ABA.

-

Objective: To crystallize ABA under a wide range of thermodynamic and kinetic conditions to uncover potential polymorphs, solvates, or hydrates.

-

Methodology:

-

Solvent Selection: Employ a diverse panel of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, heptane).

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve ABA in various solvents at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them at different rates (slow and crash cooling).

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of ABA to induce precipitation.

-

Slurrying: Stir a suspension of ABA in different solvents at various temperatures for an extended period to facilitate conversion to the most stable form.

-

-

Analysis: Analyze the resulting solids from each experiment using X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique crystalline forms.[2][]

-

Thermal Analysis: Understanding Stability Under Heat

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For ABA, a DSC thermogram would reveal its melting point (reported as 216-220 °C for the HCl salt), as well as any other thermal events such as polymorphic transitions or the onset of decomposition.[7][15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the temperature at which the compound begins to decompose. For aniline derivatives, decomposition often occurs at elevated temperatures.[16] TGA can also quantify the amount of residual solvent or water in the sample.[17]

Hygroscopicity: Interaction with Atmospheric Moisture

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][19] Given its highly polar nature and abundance of hydrogen bond donors and acceptors, ABA is likely to be hygroscopic. The extent of moisture uptake can affect the material's flowability, stability, and can even induce polymorphic changes.

Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

-

Objective: To quantify the moisture sorption and desorption behavior of ABA as a function of relative humidity (RH).

-

Methodology:

-

Sample Preparation: Place a known mass of the sample in the DVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Record the mass change.

-

Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner back to 0% and record the mass change.

-

-

Data Analysis: Plot the percentage change in mass versus RH to generate sorption and desorption isotherms. The shape of the isotherm and the total moisture uptake are used to classify the material's hygroscopicity.[19]

Chemical Stability and Forced Degradation

Understanding the chemical stability of ABA is crucial for defining appropriate storage conditions and for developing a stability-indicating analytical method.

Stability Under Process Conditions

The manufacturing process of iodinated contrast agents provides valuable clues about ABA's stability.

-

Base Stability: In a purification step, an aqueous solution of ABA is adjusted to a pH of 12.5-13.0 for a short period (15-30 minutes) to hydrolyze ester and dimer impurities. The amide side chains of ABA itself are reported to be stable under these conditions, highlighting a kinetic stability to brief, strong base exposure.[2]

-

Acid Stability: The subsequent iodination reaction is carried out at an acidic pH of 2-3, demonstrating the compound's stability under these conditions.[]

Forced Degradation Studies

To fully understand the degradation pathways and to develop a robust, stability-indicating HPLC method, a forced degradation study is essential as per ICH guidelines.[4][17]

Caption: Workflow for a forced degradation study of ABA.

Experimental Protocol: Forced Degradation Study

-

Objective: To intentionally degrade ABA under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

-

Methodology:

-

Acid Hydrolysis: Treat a solution of ABA with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution of ABA with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of ABA with 3% hydrogen peroxide at room temperature. Aromatic amines are particularly susceptible to oxidation, which can lead to colored degradation products.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C or higher).

-

Photodegradation: Expose a solution and the solid powder to light as specified in ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples by a suitable HPLC method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation. The HPLC method must be able to resolve the main ABA peak from all degradation products.

Conclusion

This compound is more than just a precursor; it is a foundational element whose physicochemical properties reverberate through the entire manufacturing chain of non-ionic contrast media. Its high aqueous solubility, dictated by a pKa-dependent ionization, is central to its handling and reactivity. The solid-state characteristics, including potential polymorphism and hygroscopicity, must be meticulously investigated and controlled to ensure process consistency and product stability. A thorough understanding of its stability profile, elucidated through forced degradation studies, is essential for the development of robust analytical methods and for ensuring the quality of the final API. This guide provides a comprehensive framework for the characterization of ABA, emphasizing the scientific rationale that transforms raw data into actionable knowledge for the pharmaceutical scientist.

References

-

ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]

-

Truchot, E., et al. (2015). Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. ResearchGate. Retrieved from [Link]

-

Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Retrieved from [Link]

-

Wang, J., et al. (2012). Solubility of 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide in Ethanol + Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]

- Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.

-

European Patent Office. (n.d.). EP2289870A1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Retrieved from [Link]

-

Spineti, M. (2020). Iodinated Contrast agents within Radiology. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Retrieved from [Link]

- Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

-

Beilu Pharmaceutical. (n.d.). Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison. Retrieved from [Link]

-

Patel, K., et al. (2011). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves and corresponding DSC curves for pure polyaniline and its.... Retrieved from [Link]

-

Radiopaedia. (n.d.). Iodinated contrast media. Retrieved from [Link]

- Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.

-

Pharmaceutical Technology. (2007). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). Retrieved from [Link]

-

ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved from [Link]

-

Svoboda, M., et al. (2015). Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents?. Acta Radiologica. Retrieved from [Link]

-

MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]

-

MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [Link]

-

MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Retrieved from [Link]

-

PMC. (2015). Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents?. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dinitroaniline. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 5-(N-2-3-Dihydroxypropylacetimido)- 2,4,6-Triiodo- N,N'-Bis-(2,3-Dihydroxypropyl) Isophthalamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rigaku.com [rigaku.com]

- 3. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | C14H22ClN3O6 | CID 44629992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]

- 5. This compound Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 8. alfachemic.com [alfachemic.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmtech.com [pharmtech.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. medcraveonline.com [medcraveonline.com]

- 19. asiapharmaceutics.info [asiapharmaceutics.info]

Structure Elucidation of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: A Multi-Technique Spectroscopic and Spectrometric Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is a pivotal chemical intermediate in the multi-step synthesis of several non-ionic X-ray contrast agents, such as iohexol and iodixanol.[1] The structural integrity of this precursor is paramount, as any impurities or isomeric variations can propagate through the synthesis, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, its unambiguous structural verification is a critical checkpoint in process development and quality assurance.

This guide presents a holistic and logical workflow for the complete structure elucidation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind the selection of each analytical method, detailing how their complementary data points are woven together to build an unshakeable, self-validating structural proof. The methodologies described herein are grounded in established spectroscopic and spectrometric principles, forming a robust framework for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The analysis of impurities requires rigorous qualitative and quantitative methods to ensure drug safety and compliance.[2][3]

Section 1: Foundational Molecular Characteristics

Before embarking on detailed analysis, it is essential to establish the theoretical structural framework of the target molecule. This provides a hypothesis against which all subsequent experimental data will be compared.

-

Chemical Name: this compound

-

Synonyms: 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide[4]

-

CAS Number: 76820-35-4[4]

-

Molecular Formula: C₁₄H₂₁N₃O₆[4]

-

Molecular Weight: 327.34 g/mol [4]

The molecule consists of a central 1,3,5-substituted benzene ring functionalized with a primary amine and two N-substituted amide side chains. Each side chain contains a propane-1,2,3-triol moiety linked via an amide bond.

Caption: Proposed structure of this compound.

Section 2: The Integrated Analytical Workflow

A single analytical technique is insufficient for unambiguous structure elucidation. A synergistic approach, where each method validates and builds upon the findings of the others, is the gold standard. Our workflow is designed to confirm not just the presence of functional groups, but their precise connectivity and spatial arrangement.

Caption: Logical workflow for comprehensive structure elucidation.

Section 3: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first logical step, as it provides the most fundamental piece of information: the molecular weight of the compound.[5] This experiment serves to validate the elemental formula derived from the synthesis plan. We select Electrospray Ionization (ESI) as it is a "soft" ionization technique, ideal for this polar, polyhydroxy compound, minimizing fragmentation and maximizing the abundance of the molecular ion.[5]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid. The acid promotes protonation, facilitating the formation of [M+H]⁺ ions.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Positive ion mode (ESI+).

-

Analysis: Infuse the sample directly or via a liquid chromatography (LC) system. Acquire a full scan mass spectrum.

Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion and compare its measured mass to the calculated exact mass.

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 328.1503 | Expected within 5 ppm |

| [M+Na]⁺ | 350.1322 | Expected within 5 ppm |

The high-resolution data allows for the confident determination of the elemental formula (C₁₄H₂₁N₃O₆). Any significant deviation would immediately indicate an incorrect structure or the presence of a major impurity. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, which would be expected to show losses of water (-18 Da), and cleavage of the amide bond or side chains, further corroborating the proposed structure.

Section 4: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Causality: While MS provides the formula, IR spectroscopy confirms the presence of the key functional groups.[6] This technique is rapid and confirms that the correct chemical "building blocks" are present. For this molecule, we are particularly interested in identifying the amine, amide, and hydroxyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-650 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum should display a series of characteristic absorption bands.[7][8][9]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450-3200 (broad) | O-H Stretch | Hydroxyl groups | The multiple -OH groups will lead to strong hydrogen bonding, resulting in a very broad and intense band. |

| 3400-3300 & 3330-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a hallmark of a primary amine. |

| ~3300 | N-H Stretch | Secondary Amide (-NH-) | This peak will likely be part of the broad O-H/N-H envelope but confirms the secondary amide. |

| ~1640 | C=O Stretch (Amide I band) | Amide | The position is characteristic of a conjugated amide, confirming the carbonyl group's presence.[7] |

| ~1550 | N-H Bend (Amide II band) | Amide | This band, coupled with the Amide I band, is strong evidence for the amide linkage. |

| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple sharp peaks are expected, confirming the benzene core. |

| 1250-1020 | C-N Stretch | Aliphatic/Aromatic Amine/Amide | Confirms the presence of carbon-nitrogen bonds. |

The combined presence of these bands provides a robust, self-validating fingerprint of the molecule's functional groups.

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework.[10] While MS confirms the formula and IR confirms functional groups, NMR connects all the atoms, proving the specific isomeric structure. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12] DMSO-d₆ is the solvent of choice as its ability to form hydrogen bonds helps in resolving the exchangeable -OH and -NH protons, which might otherwise be broadened into obscurity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Experiments:

-

¹H NMR: Standard proton spectrum to identify chemical environments, integration, and coupling.

-

¹³C NMR: Standard carbon spectrum to identify the number of unique carbon environments.

-

COSY (COrrelation SpectroscopY): To reveal proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity within the side chains and the aromatic ring.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹J-coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): To show long-range correlations (2-3 bonds) between protons and carbons (²J and ³J-coupling). This is the key experiment to connect the side chains to the aromatic ring.[13]

-

Expected Data & Interpretation

¹H NMR (Predicted Data in DMSO-d₆)

| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~7.8 | t | 1H | Aromatic proton between the two amide groups. |

| H-4, H-6 | ~7.2 | d | 2H | Aromatic protons ortho to the amine group. |

| Amine (-NH₂) | ~5.5 | br s | 2H | Protons of the primary amine group. |

| Amide (-NH-) | ~8.2 | t | 2H | Protons of the two equivalent secondary amide groups. |

| Side Chain | 4.5-5.0 | m | 4H | Hydroxyl protons (-OH). |

| Side Chain | 3.2-3.8 | m | 10H | Methylene and methine protons (-CH₂-, -CH-) of the two dihydroxypropyl chains. |

-

Aromatic Region: The splitting pattern is key. The proton at position 2 (H-2), being coupled to two equivalent protons (H-4, H-6), should appear as a triplet. The H-4 and H-6 protons, each coupled only to H-2, should appear as a doublet. This 1:2 integration ratio and t/d pattern is characteristic of a 1,3,5-substitution pattern.[14][15]

-

Side Chains: The signals for the ten non-exchangeable protons of the two identical side chains will be complex but can be fully resolved using 2D NMR.

¹³C NMR (Predicted Data in DMSO-d₆)

| Approx. Chemical Shift (ppm) | Carbon Assignment |

| ~166 | C=O (Amide) |

| ~150 | C-NH₂ (Aromatic) |

| ~138 | C-CONH (Aromatic) |

| ~110 | C-H (Aromatic) |

| ~70 | CH-OH (Side Chain) |

| ~64 | CH₂-OH (Side Chain) |

| ~45 | N-CH₂ (Side Chain) |

2D NMR Interpretation – Connecting the Pieces

The true power lies in combining the 2D spectra to build the molecule piece by piece.

-

COSY: Will show correlations between adjacent protons. For example, within a side chain, the N-CH₂ protons will show a correlation to the CH-OH proton, which in turn will show correlations to the CH₂-OH protons. This confirms the propane-diol backbone of the side chains.

-

HSQC: Provides a direct link between the assigned protons and their carbons, allowing for the unambiguous assignment of the ¹³C spectrum.

-

HMBC: This is the ultimate confirmation. It provides the correlations that bridge the different fragments of the molecule.

Caption: Key HMBC correlations confirming the molecular structure.

Key HMBC Correlations to Verify:

-

A correlation between the amide N-H proton and the aromatic carbon it's attached to (C1/C3), confirming the amide linkage to the ring.

-

A correlation between the amide N-H proton and the carbonyl carbon (²J).

-

A correlation between the N-CH₂ protons of the side chain and the carbonyl carbon (³J), definitively linking the side chain to the amide.

-

Correlations between the aromatic protons and their neighboring aromatic carbons , confirming the substitution pattern.

Section 6: X-ray Crystallography – The Final Arbiter

Expertise & Causality: For ultimate, unequivocal proof of structure, especially for regulatory filings, single-crystal X-ray diffraction is the gold standard.[16] It provides the absolute 3D structure of the molecule in the solid state, resolving any possible ambiguity in stereochemistry or conformation.[17]

Experimental Protocol

-

Crystallization: This is the most critical and often challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system to yield a single, high-quality crystal of sufficient size.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.

Interpretation The output is a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data serves as the final, incontrovertible proof of the proposed structure, validating all the conclusions drawn from the spectroscopic methods.

Conclusion

The structure elucidation of this compound is a process of logical, cumulative evidence-gathering. It begins with the confirmation of the molecular formula by high-resolution mass spectrometry, followed by the identification of key functional groups via infrared spectroscopy. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which piece together the molecular puzzle by establishing the precise connectivity of the carbon-hydrogen framework. Each technique provides a layer of validation, creating a self-consistent and robust structural proof. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. Adherence to this multi-faceted analytical workflow ensures the highest level of scientific integrity and is fundamental to guaranteeing the quality and safety of the pharmaceutical products derived from this crucial intermediate.

References

- Google Patents. (n.d.). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.

-

PubChem. (n.d.). 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide. CAS No: 76820-35-4. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 5-(N-2-3-Dihydroxypropylacetimido)- 2,4,6-Triiodo- N,N'-Bis-(2,3-Dihydroxypropyl) Isophthalamide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. Retrieved from [Link]

-

Alichem. (n.d.). 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. CAS No.: 76801-93-9. Retrieved from [Link]

-

MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

National Institutes of Health. (2019, September 27). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. Retrieved from [Link]

-

ACS Publications. (n.d.). Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Omega. Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

PNAS. (n.d.). X-ray structure study of thermotropic phases in isoacylphosphatidylcholine multibilayers. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural description of designed isophthalamide molecules 1 a, 2 a, and 3 a–3 e. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

-

ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

-

MemTein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Wikipedia. (n.d.). Carbohydrate. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

-

Caltech. (2018, January 5). Demystifying X-ray Crystallography. Retrieved from [Link]

-

YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

-

PubMed. (n.d.). Characterization by mass spectrometry of poly(3-hydroxyalkanoates) produced by Rhodospirillum rubrum from 3-hydroxyacids. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

-

YouTube. (2025). Versatility of mass photometry for the structural characterization of biomolecular. Retrieved from [Link]

-

ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (2023, March 13). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]

Sources

- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. science.gov [science.gov]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride (CAS No. 203515-86-0)

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: Understanding the Core Utility

The compound identified by CAS number 203515-86-0, scientifically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride, is a pivotal molecule in the landscape of pharmaceutical manufacturing. While its structure, rich in hydrophilic functional groups, may suggest a broad range of biological interactions, its primary and well-documented role is that of a high-purity chemical intermediate. This guide is structured to provide a comprehensive understanding of this compound, focusing on its synthesis, purification, and critical application in the production of non-ionic X-ray contrast media. For the researcher, this molecule serves as a versatile building block, and for the drug development professional, it is a key component in the synthesis of widely used diagnostic imaging agents.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental characteristics. This compound hydrochloride, often referred to in patents and industrial literature as ABA-HCl, is a synthetic organic compound with a well-defined structure.[1]

| Identifier | Value |

| CAS Number | 203515-86-0 |

| IUPAC Name | 5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide;hydrochloride |

| Synonyms | ABA Hydrochloride, 5-amino-n1,n3-bis(2,3-dihydroxypropyl)isophthalamide HCl, WB6QXV6056[1][2] |

| Molecular Formula | C₁₄H₂₂ClN₃O₆[1] |

| Molecular Weight | 363.79 g/mol |

Physicochemical Data Summary

| Property | Value | Significance for Researchers |

| Appearance | White to almost white crystalline powder[1] | Indicates purity. Any deviation in color may suggest impurities. |

| Solubility | Soluble in water.[1] Soluble in methanol-water mixtures.[1] | The hydrochloride salt form enhances aqueous solubility, which is crucial for its use in subsequent aqueous reaction media for iodination.[1] |

| Purity | Commercially available at ≥98.0% (HPLC)[1][3] | High purity is essential as impurities can be carried over and iodinated in the next synthetic step, leading to complex purification challenges for the final active pharmaceutical ingredient (API).[4] |

| Storage | Room temperature, in a dry, inert atmosphere.[5][6] | The compound is stable under standard conditions, but the dihydroxypropyl side chains can be susceptible to oxidation over time. |

Synthesis Pathway and Mechanistic Considerations

The industrial synthesis of ABA-HCl is a well-established, multi-step process that has been optimized for yield and purity.[7] The primary route involves two key transformations: amidation and catalytic reduction.

Step 1: Amidation of Dimethyl 5-nitroisophthalate

The synthesis commences with the reaction of dimethyl 5-nitroisophthalate with 3-amino-1,2-propanediol. This reaction forms the bis-amide intermediate, N,N'-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide.

-

Causality Behind Experimental Choices:

-

Reactant Stoichiometry: A slight molar excess of 3-amino-1,2-propanediol (approximately 2.1 to 2.4 molar equivalents) is used to drive the reaction to completion and ensure that both ester groups of the isophthalate are amidated.[7]

-

Solvent System: A high-boiling point alcohol, such as 2-methoxyethanol, is often employed to facilitate the reaction at elevated temperatures (reflux), which accelerates the rate of amidation.[7] Methanol has also been used.[7]

-

Catalysis: The reaction can be performed without a catalyst, but it is significantly slower (10-12 hours).[7] The addition of a base catalyst, such as sodium methoxide (formed by dissolving sodium metal in the alcohol solvent), dramatically reduces the reaction time to a few hours by increasing the nucleophilicity of the amine.[7]

-

Step 2: Catalytic Hydrogenation

The nitro group of the bis-amide intermediate is then reduced to a primary amine.

-

Causality Behind Experimental Choices:

-

Catalyst: A palladium-on-carbon (Pd/C) catalyst is the standard choice for this type of nitro group reduction due to its high efficacy and selectivity.[7] It allows for the reduction to be carried out under relatively mild conditions.

-

Reaction Conditions: The hydrogenation is typically performed in the same reaction vessel as the amidation, after cooling the mixture. Hydrogen gas is introduced at a controlled temperature and pressure.[7]

-

Step 3: Hydrochloride Salt Formation

The resulting this compound is typically not isolated as the free base. Instead, it is converted directly to its hydrochloride salt.

-

Causality Behind Experimental Choices:

-

Isolation and Stability: The hydrochloride salt is a stable, crystalline solid that is easily isolated by filtration.[7] The salt form also enhances the compound's stability for storage and handling.

-

Method: This is achieved by the addition of hydrogen chloride, either as a gas or as a solution in a lower-alkanol like ethanol.[7]

-

Experimental Protocol: Synthesis of this compound Hydrochloride (Laboratory Scale Adaptation from Patent Literature) [7]

-

Amidation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl 5-nitroisophthalate (1.0 eq) in 2-methoxyethanol.

-

Add 3-amino-1,2-propanediol (approx. 2.1 eq).

-

Optional (for catalyzed reaction): In a separate flask, carefully dissolve a catalytic amount of sodium metal in 2-methoxyethanol and add this solution to the reaction mixture.

-

Heat the mixture to reflux (approx. 108°C) and stir for 4-6 hours (catalyzed) or 10-12 hours (uncatalyzed).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.

-

-

Hydrogenation:

-

Cool the reaction mixture to ambient temperature.

-

Carefully add 10% palladium-on-carbon catalyst (typically 1-2% by weight of the nitro compound).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature until the reduction of the nitro group is complete (monitor by TLC or HPLC).

-

-

Filtration and Salt Formation:

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

To the filtrate, slowly add a solution of ethanolic hydrogen chloride.

-

Stir the mixture, allowing the hydrochloride salt to precipitate.

-

Collect the white crystalline product by filtration, wash with ethanol, and dry under vacuum at 60°C.

-

Caption: Synthesis workflow for ABA-HCl.

Purification and Quality Control

For its use as a pharmaceutical intermediate, the purity of ABA-HCl is paramount. Common impurities include the starting materials, the ABA monomethylester (from incomplete amidation), and the ABA dimer.[4] These impurities can be iodinated in the subsequent step, creating purification challenges for the final drug product.[4]

A patented method for purifying ABA-HCl involves a basic hydrolysis step before iodination.[4]

-

Mechanism of Purification: By raising the pH of an aqueous solution of ABA-HCl to between 12 and 13 with a base like sodium hydroxide, the ABA monomethylester impurity is hydrolyzed to the corresponding ABA monoacid.[4] The ABA dimer is also removed during this process.[4] The resulting ABA monoacid is more easily removed in subsequent crystallization steps than the iodinated ester or dimer impurities.[4] This hydrolysis is rapid, often completing in under 20 minutes at room temperature.[4]

Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of ABA-HCl and quantifying impurities.[3][4]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure of the compound.[3]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the key functional groups present in the molecule, such as N-H, O-H, C=O (amide), and aromatic C-H bonds.

Core Application: Intermediate for Iodinated X-Ray Contrast Agents

The principal application of ABA-HCl is as a key starting material for the synthesis of non-ionic, iodinated X-ray contrast agents, including iohexol, ioversol, and iodixanol.[1][4] These agents are essential for enhancing the visibility of internal body structures in medical imaging.[1]

The synthesis proceeds via the tri-iodination of the aromatic ring of ABA-HCl.

Caption: Pathway from ABA-HCl to contrast agents.

Experimental Protocol: Iodination of ABA-HCl (Adapted from Patent Literature) [1]

-

Dissolve ABA-HCl in water or a water-alcohol mixture.

-

Adjust the pH of the solution to 2-3 using an aqueous solution of sodium hydroxide.

-

Heat the solution to 60-90°C.

-

Add iodine chloride (ICl), typically in stoichiometric excess (3 molar equivalents), in several portions. After each addition, readjust the pH to 2-3.

-

After the reaction is complete, the resulting tri-iodinated compound (often referred to as Compound B) is precipitated, filtered, and washed.

Potential Biological and Research Applications

While its role as a synthetic intermediate is well-established, the chemical structure of ABA-HCl lends itself to other potential applications in research, although these are less documented in peer-reviewed literature.

-

Biochemical Probes and Assays: The compound's ability to interact with enzymes and proteins makes it a candidate for use in various biological assays.[1] It has been suggested to influence cell signaling pathways and gene expression in laboratory settings.[1] However, specific molecular targets and mechanisms of action have not been fully elucidated.

-

Drug Delivery and Biomaterials: With its multiple hydroxyl groups and amine functionality, ABA-HCl could serve as a linker or spacer in the development of dendrimers and other polymers for drug delivery systems.[5] It could also be used for the modification of proteins and peptides to enhance their stability.[5]

It is important to note that products sold under this CAS number are typically intended for in-vitro research use only and are not approved as drugs or for therapeutic use.[1]

Safety and Handling

According to available safety data sheets, this compound hydrochloride is not classified as a hazardous substance or mixture. However, it may cause mild skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion for the Practicing Scientist

This compound hydrochloride (CAS No. 203515-86-0) is a compound of significant industrial importance, primarily serving as a high-purity intermediate in the synthesis of essential X-ray contrast agents. Its synthesis and purification are well-defined processes, optimized to ensure the quality of the final pharmaceutical products. While its inherent chemical structure suggests potential for broader applications in biochemical research and materials science, its current, validated role is firmly rooted in synthetic chemistry. For researchers in drug development and process chemistry, a thorough understanding of this molecule's properties and reaction pathways is crucial for the efficient production of life-saving diagnostic agents.

References

-

This compound Hydrochloride - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]

-

1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. (2011, March 2).

-

CAS 203515-86-0 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved January 23, 2026, from [Link]

- US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents. (n.d.).

- Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - Googleapis.com. (2009, November 19).

-

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

This compound - Sandoo Pharma. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]

- 2. 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | C14H22ClN3O6 | CID 44629992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | 203515-86-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. data.epo.org [data.epo.org]

- 5. This compound Hydrochloride [myskinrecipes.com]

- 6. 203515-86-0|5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride|BLD Pharm [bldpharm.com]

- 7. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

A Theoretical and Mechanistic Guide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: From Industrial Precursor to a Candidate for In-Silico Investigation

This technical guide provides a comprehensive analysis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a molecule of significant industrial importance, primarily as a key intermediate in the synthesis of non-ionic X-ray contrast media. While extensive literature, predominantly in the form of patents, outlines its synthesis and purification, a conspicuous gap exists in the public domain regarding its fundamental theoretical and computational characterization.

This document bridges that gap. It is structured to provide researchers, scientists, and drug development professionals with a dual perspective. Firstly, it synthesizes the established, field-proven knowledge of the molecule's synthesis and chemical behavior as derived from industrial processes. Secondly, it lays out a robust framework for future theoretical studies, proposing methodologies to unlock a deeper, predictive understanding of its structure-property relationships. This guide is designed not only to inform but also to inspire new avenues of research into this critical pharmaceutical building block.

Part 1: The Established Role and Chemistry of a Critical Intermediate

This compound, commonly referred to in industrial literature as 'ABA', is the central precursor to some of the most widely used non-ionic, iodinated X-ray contrast agents, including iohexol and iodixanol.[1][2] These agents are indispensable in modern diagnostic imaging, and their efficacy and safety profile are directly linked to the purity of the synthetic intermediates.[3][4] The molecular structure of ABA, featuring a central aminobenzene ring with two N-linked 2,3-dihydroxypropyl amide side chains, endows it with the necessary functionality for subsequent iodination and derivatization.

Synthesis Pathway: A Two-Step Transformation

The industrial preparation of ABA is a well-defined process that typically involves two primary stages: amidation and reduction. The causality behind this choice of pathway is rooted in efficiency and the need to control the introduction of functional groups with high selectivity.

A common route begins with dimethyl 5-nitroisophthalate.[5] The process can be summarized as follows:

-

Amidation: The dimethyl 5-nitroisophthalate is reacted with 3-amino-1,2-propanediol in the presence of a basic catalyst, such as sodium methoxide in 2-methoxyethanol. This reaction proceeds via nucleophilic acyl substitution, where the amine group of the aminopropanediol attacks the ester carbonyls, displacing the methoxy groups to form the corresponding bis-amide, 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. This step is performed without isolation of the intermediate.[5]

-

Catalytic Hydrogenation: The nitro group of the intermediate is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[5] This step is critical as it introduces the 5-amino group, which is the site of subsequent chemical modifications in the synthesis of the final contrast agents. The final product, ABA, is often isolated as its hydrochloride salt to improve stability and handling.[5][6]

The entire synthetic workflow is designed for high throughput and yield, reflecting its importance in large-scale pharmaceutical manufacturing.

Purification: The Criticality of Hydrolytic Conditioning

The purity of ABA prior to iodination is paramount. Impurities such as the "ABA monomethylester" (resulting from incomplete amidation) and "ABA dimer" can undergo iodination, leading to final product impurities that are extremely difficult and costly to remove.[2]

A key, self-validating protocol to enhance ABA purity involves controlled alkaline hydrolysis. This process is a prime example of leveraging chemical kinetics for purification.

Protocol: Alkaline Hydrolysis of ABA for Impurity Removal [2]

-

Preparation: An aqueous solution of crude ABA or its hydrochloride salt is prepared (e.g., ~38-40 w/w %).

-

pH Adjustment: The pH of the solution is rapidly adjusted to between 12.0 and 13.0 using a concentrated aqueous solution of sodium hydroxide (e.g., 50 w/w %). This step is typically performed at room temperature (20-25 °C).

-

Hydrolysis: The solution is maintained at this high pH for a short duration, often less than 20 minutes. During this time, the ester group of the ABA monomethylester impurity is selectively hydrolyzed to a carboxylate (ABA monoacid). The ABA dimer impurity is also simultaneously removed.

-

Rationale & Control: The choice of pH 12-13 is a critical parameter. This range is sufficiently basic to achieve a rapid hydrolysis rate of the ester impurity while being mild enough to prevent significant hydrolysis of the desired amide side chains of the ABA molecule itself.[2] The progress of the reaction can be monitored by HPLC.

-

Neutralization: Following the hydrolysis period, the pH is adjusted back to an acidic range (e.g., pH 2.5-3.0) with an acid such as hydrochloric acid.

-

Validation: The resulting ABA monoacid is significantly more polar than the ABA monomethylester, making it easily separable in subsequent crystallization or purification steps.[2]

| Impurity | Typical Level Before Hydrolysis (%) | Typical Level After Hydrolysis (%) |

| ABA Monomethylester | ~0.4 - 0.7 | < 0.04 |

| ABA Dimer | ~0.1 | < 0.01 |

| Table 1: Representative impurity reduction via alkaline hydrolysis, based on data from patent literature.[2] |

This process demonstrates an elegant application of chemical principles to solve a practical industrial problem, ensuring the high purity required for pharmaceutical synthesis.

Part 2: A Proposed Theoretical Framework for ABA

The absence of dedicated theoretical studies on ABA presents an opportunity. A computational-led investigation would provide invaluable insights into the molecule's intrinsic properties, which in turn could inform process optimization, formulation development, and even the design of next-generation contrast agents. The polyfunctional nature of ABA—with its aromatic core, flexible hydrophilic side chains, and hydrogen bonding capabilities—makes it a rich subject for theoretical analysis.

Drawing inspiration from computational studies on analogous benzene dicarboxamides and other complex organic molecules, we propose a multi-faceted theoretical workflow.[1][7][8]

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for probing the electronic structure and reactivity of molecules.[1][6][9] For ABA, DFT would be instrumental in understanding the fundamentals of its chemical behavior.

Proposed Protocol: DFT Analysis of ABA

-

Model Building: Construct the 3D structure of ABA in silico.

-

Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G**).[1] This will yield the lowest energy conformation of the molecule in the gas phase.

-

Electronic Property Calculation:

-

Frontier Molecular Orbitals (FMOs): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are indicative of the molecule's susceptibility to electrophilic attack. For ABA, this would be crucial for understanding the regioselectivity of the iodination reaction. The aromatic amine group is an activating group, and DFT would quantify the electron density at the ortho and para positions, confirming why iodination occurs at the 2, 4, and 6 positions.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule. The negative potential regions (typically around the oxygen and nitrogen atoms) indicate sites for hydrogen bond acceptance, while positive regions highlight hydrogen bond donors. This is directly relevant to solubility and intermolecular interactions.

-

-

Vibrational Analysis: Calculate the vibrational frequencies to predict the theoretical IR and Raman spectra. This can serve as a valuable reference for quality control and spectroscopic characterization of synthesized ABA.

Molecular Dynamics (MD) Simulations

While DFT provides a static, ground-state picture, MD simulations can reveal the dynamic behavior of ABA, particularly the conformational flexibility of its dihydroxypropyl side chains and its interactions in a condensed phase.[2]

Key Areas of Investigation using MD:

-